

Isopropyl propionate chemical properties and structure

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Compound of Interest

Compound Name: *Isopropyl propionate*

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Isopropyl Propionate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl propionate (IUPAC name: propan-2-yl propanoate) is an organic compound classified as an ester. It is formed from the esterification of propionic acid and isopropanol.[1] This colorless liquid is characterized by a fruity, bittersweet odor reminiscent of plum and is used as a solvent and in the formulation of flavorings and fragrances.[1][2] Its moderate solubility in water and miscibility with common organic solvents like ethanol make it a versatile compound in various industrial applications.[1] This guide provides an in-depth overview of the chemical properties, structure, and synthesis of **isopropyl propionate**, tailored for a technical audience.

Chemical Structure and Identifiers

The molecular structure of **isopropyl propionate** consists of a propyl group attached to a central carbonyl carbon, which is in turn bonded to an oxygen atom followed by an isopropyl group.

Identifier	Value
IUPAC Name	propan-2-yl propanoate[3][4]
CAS Number	637-78-5[5]
Molecular Formula	C ₆ H ₁₂ O ₂ [5]
SMILES	CCC(=O)OC(C)C[5]
InChI	InChI=1S/C6H12O2/c1-4-6(7)8-5(2)3/h5H,4H2,1-3H3[5]
InChIKey	IJMWOMHMDSDKGK-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the key physicochemical properties of **isopropyl propionate** is presented in the table below.

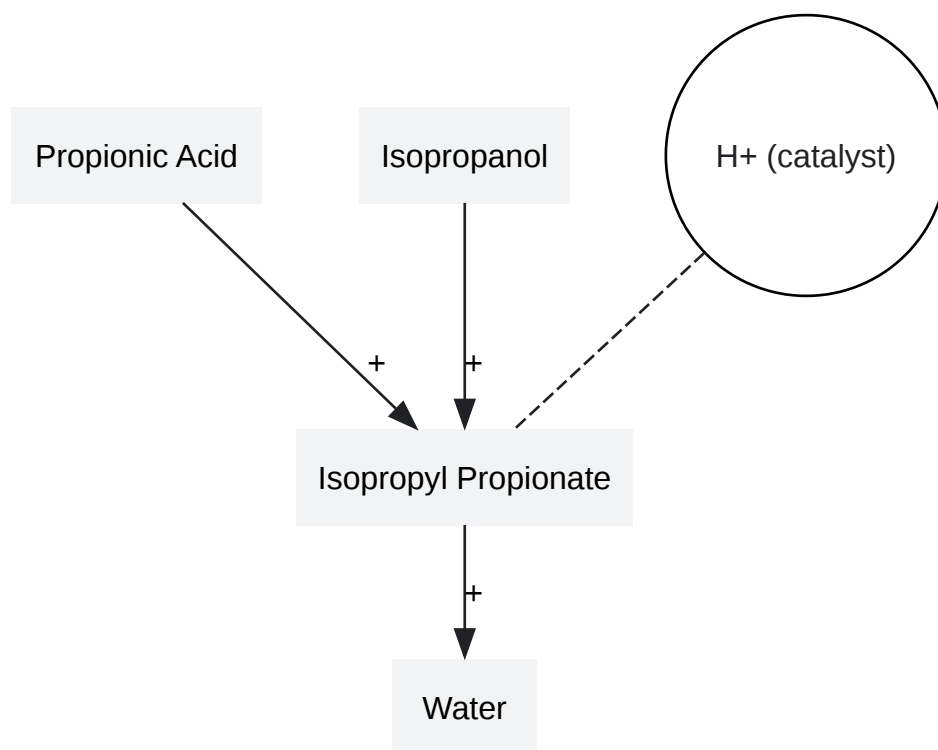
Property	Value
Molecular Weight	116.16 g/mol [5]
Appearance	Colorless, clear liquid[1]
Boiling Point	108-111 °C[6]
Melting Point	-75.9 °C (estimate)[7]
Density	0.867 - 0.869 g/cm ³ at 20 °C[6]
Refractive Index	1.385 - 1.387 at 20 °C[6]
Flash Point	15 °C (59 °F)[5]
Vapor Pressure	21.6 mmHg at 25 °C[7]
Solubility	Slightly soluble in water; miscible with alcohol and oils.[2]

Reactivity Profile

Isopropyl propionate is a typical ester and undergoes reactions characteristic of this functional group. It is reactive with acids, which can catalyze its hydrolysis back to propionic acid and isopropanol.[2] Strong oxidizing acids can lead to vigorous, exothermic reactions.[2] Interaction with caustic solutions (strong bases) also generates heat and promotes hydrolysis.[2] Furthermore, the mixing of **isopropyl propionate** with alkali metals and hydrides can generate flammable hydrogen gas.[2]

Synthesis of Isopropyl Propionate

The primary method for synthesizing **isopropyl propionate** is the Fischer esterification of propionic acid with isopropanol, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[2]



Fischer Esterification of Isopropyl Propionate

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Caption: Synthesis of **Isopropyl Propionate** via Fischer Esterification.

Experimental Protocol: Fischer Esterification

The following is a representative experimental protocol for the synthesis of **isopropyl propionate**.

Materials:

- Propionic acid
- Isopropanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Reaction flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask, combine equimolar amounts of propionic acid and isopropanol. A slight excess of the alcohol can be used to shift the equilibrium towards the product.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the flask while cooling the mixture in an ice bath.
- Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by techniques such as gas chromatography (GC).
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted propionic acid), and finally with brine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the drying agent and purify the crude **isopropyl propionate** by simple distillation, collecting the fraction boiling between 108-111 °C.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **isopropyl propionate**.

Infrared (IR) Spectroscopy

The IR spectrum of **isopropyl propionate** displays a characteristic strong absorption band for the carbonyl (C=O) stretch of the ester functional group, typically appearing in the range of 1735-1750 cm^{-1} . Other significant peaks include those corresponding to C-H and C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR): The proton NMR spectrum provides information about the different hydrogen environments in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.00	Septet	1H	-OCH(CH ₃) ₂
~2.28	Quartet	2H	-CH ₂ CH ₃
~1.23	Doublet	6H	-OCH(CH ₃) ₂
~1.12	Triplet	3H	-CH ₂ CH ₃

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

^{13}C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the number of unique carbon environments. **Isopropyl propionate** is expected to show five distinct signals, as the two methyl carbons of the isopropyl group are chemically equivalent.

Chemical Shift (ppm)	Assignment
~174	C=O (carbonyl)
~67	-OCH(CH ₃) ₂
~28	-CH ₂ CH ₃
~22	-OCH(CH ₃) ₂
~9	-CH ₂ CH ₃

Note: These are typical chemical shift values for the carbon environments in **isopropyl propionate**.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of **isopropyl propionate** shows a molecular ion peak ($[M]^+$) at an m/z of 116, corresponding to its molecular weight. A characteristic base peak is observed at m/z 57, which results from the cleavage of the ester group.

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